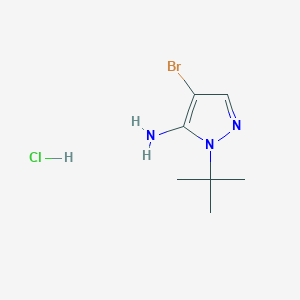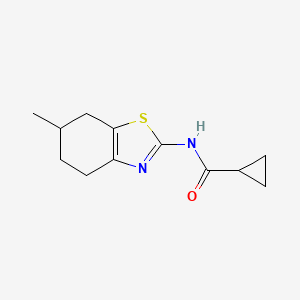
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide and its derivatives have been explored for their potential in antitumor activity. Research by Yoshida et al. (2005) highlights the synthesis of a derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which exhibited significant in vivo inhibitory effects on tumor growth. This points to the potential use of this compound and its derivatives in cancer treatment (Yoshida et al., 2005).
Synthesis of Hindered Tetrapeptides
The compound has been used in the synthesis of tetrapeptides, as illustrated by the work of Vedejs and Kongkittingam (2000). They employed Bts-protected amino acid chlorides, including N-methyl benzothiazole derivatives, in synthesizing the cyclosporin 8-11 tetrapeptide subunit (Vedejs & Kongkittingam, 2000).
Synthesis of Cyclopalladated Compounds
In the field of organometallic chemistry, benzothiazole derivatives, including this compound, have been used to synthesize cyclopalladated compounds. A study by O. and Steel (1998) demonstrated the double cyclopalladation of 1,4-Bis(benzothiazol-2-yl)benzene, leading to novel molecular structures (O. & Steel, 1998).
Determination of Carbonyl Compounds
Paz et al. (1965) utilized N-Methyl benzothiazolone hydrazone, a derivative of benzothiazoles, for identifying and measuring carbonyl compounds. This method is significant for the simple and accurate spectrophotometric assay of various carbonyl compounds, including ketones and aldehydes (Paz et al., 1965).
Microwave-Assisted Synthesis of Anticancer Agents
In the development of novel anticancer agents, benzothiazole derivatives have been synthesized using microwave-assisted methods, as shown in research by Tiwari et al. (2017). These compounds showed promising in vitro anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
Antiallergic Agents
Honma et al. (1983) explored the antiallergic properties of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a class of compounds related to benzothiazole derivatives. They identified compounds with significant oral antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay (Honma et al., 1983).
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other benzothiazole derivatives, it may interact with certain enzymes and proteins
Cellular Effects
It’s possible that the compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in animal models have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Eigenschaften
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h7-8H,2-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSWBHISHRICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

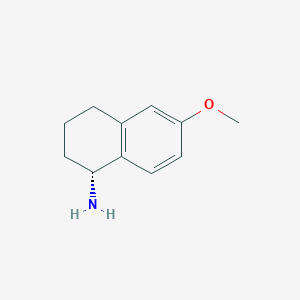

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
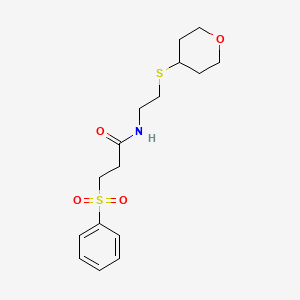


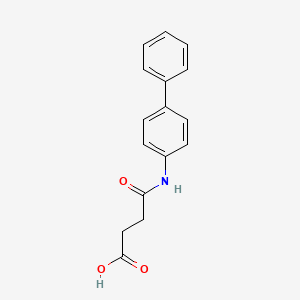
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)
